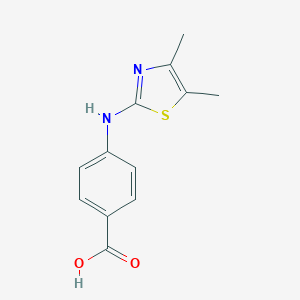

4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid involves the reaction of 4,5-dimethylthiazol-2-ylamine with benzoic acid under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity .

Analyse Chemischer Reaktionen

4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid can be compared with other similar compounds, such as:

This compound methyl ester: This compound has a similar structure but with a methyl ester group instead of a carboxylic acid group.

This compound ethyl ester: Similar to the methyl ester, but with an ethyl ester group.

This compound amide: This compound has an amide group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific functional groups and their interactions, which make it suitable for particular biochemical applications .

Biologische Aktivität

4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid, also known by its CAS number 100142-85-6, is a compound of increasing interest in biological research due to its diverse potential activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The molecular formula of this compound is C₁₂H₁₂N₂O₂S, with a molecular weight of 248.3 g/mol. The compound features a thiazole ring that is crucial for its biological interactions.

Research indicates that this compound interacts with various biological macromolecules, including enzymes and receptors. Its thiazole moiety is particularly significant in facilitating these interactions, which can lead to modulation of enzymatic activities and influence cellular pathways.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be developed further for therapeutic applications in treating infections caused by resistant strains.

Cytotoxicity and Antiproliferative Effects

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| Hep-G2 | 25.0 | Moderate cytotoxicity |

| A2058 | 20.0 | Significant antiproliferative effect |

| CCD25sk | >100 | No significant effect |

The compound exhibited notable antiproliferative activity against Hep-G2 and A2058 cells, suggesting its potential as an anticancer agent .

Case Studies

- Study on Proteasome Activity : A study evaluated the effects of the compound on proteasome activity in human foreskin fibroblasts. The results indicated that treatment with this compound enhanced proteasome activity significantly compared to control groups, suggesting a role in protein degradation pathways .

- Influenza Virus Inhibition : Another investigation focused on the antiviral properties of this compound against influenza virus strains. The compound demonstrated significant cytopathic protection in infected cells at concentrations as low as 10 µM, highlighting its potential as an antiviral agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the thiazole ring or the benzoic acid moiety can enhance biological activity. For instance, derivatives with additional functional groups have shown increased potency against specific targets, indicating that further chemical modifications could yield more effective compounds .

Eigenschaften

IUPAC Name |

4-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-7-8(2)17-12(13-7)14-10-5-3-9(4-6-10)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHWGCUWEBQIQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC=C(C=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359285 |

Source

|

| Record name | 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100142-85-6 |

Source

|

| Record name | 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.